molecular formula C12H12N2O4 B6418596 1-(3,4-dimethoxyphenyl)-1,2,3,4-tetrahydropyrazine-2,3-dione CAS No. 892293-65-1

1-(3,4-dimethoxyphenyl)-1,2,3,4-tetrahydropyrazine-2,3-dione

Cat. No.: B6418596
CAS No.: 892293-65-1
M. Wt: 248.23 g/mol
InChI Key: YRJVQEVGNJNGBQ-UHFFFAOYSA-N
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Description

1-(3,4-Dimethoxyphenyl)-1,2,3,4-tetrahydropyrazine-2,3-dione is an organic compound that belongs to the class of heterocyclic compounds. It features a pyrazine ring substituted with a 3,4-dimethoxyphenyl group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-dimethoxyphenyl)-1,2,3,4-tetrahydropyrazine-2,3-dione typically involves the reaction of 3,4-dimethoxybenzaldehyde with appropriate nitrogen-containing reagents under controlled conditions. One common method involves the condensation of 3,4-dimethoxybenzaldehyde with ethylenediamine, followed by cyclization to form the pyrazine ring. The reaction is usually carried out in the presence of a catalyst such as acetic acid, and the product is purified through recrystallization .

Industrial Production Methods

For industrial-scale production, the process may involve catalytic hydrogenation and other scalable techniques to ensure high yield and purity. The use of continuous flow reactors and advanced purification methods such as chromatography can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dimethoxyphenyl)-1,2,3,4-tetrahydropyrazine-2,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the pyrazine ring.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinones, dihydro derivatives, and substituted pyrazine derivatives, which can have different biological and chemical properties .

Scientific Research Applications

1-(3,4-Dimethoxyphenyl)-1,2,3,4-tetrahydropyrazine-2,3-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3,4-dimethoxyphenyl)-1,2,3,4-tetrahydropyrazine-2,3-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways are still under investigation, but studies suggest that it may interact with proteins involved in oxidative stress and inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3,4-Dimethoxyphenyl)-1,2,3,4-tetrahydropyrazine-2,3-dione is unique due to its specific pyrazine ring structure and the presence of the 3,4-dimethoxyphenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

4-(3,4-dimethoxyphenyl)-1H-pyrazine-2,3-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O4/c1-17-9-4-3-8(7-10(9)18-2)14-6-5-13-11(15)12(14)16/h3-7H,1-2H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRJVQEVGNJNGBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2C=CNC(=O)C2=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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